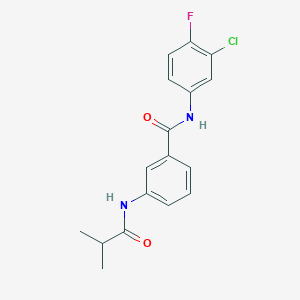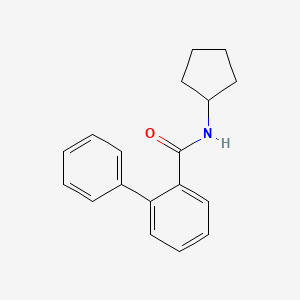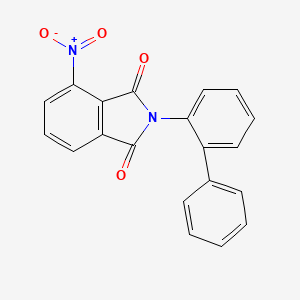
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including sensory neurons.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide acts as a competitive antagonist of TRPV1 channels, which are activated by various stimuli, such as heat, capsaicin, and acid. When N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide binds to the TRPV1 channel, it prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as protect against neuronal damage and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for precise modulation of TRPV1 channel activity. However, one limitation of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
Future research on N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide should focus on elucidating its molecular mechanism of action and identifying its potential therapeutic targets beyond TRPV1 channels. Additionally, the development of more potent and selective TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of pain and other disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of 4-bromo-2-chloroaniline and morpholine-4-carbothioamide in the presence of a catalyst and a solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide as a white crystalline solid. The yield of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neuroprotection. As a TRPV1 antagonist, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activation of TRPV1 channels, which are involved in the perception of pain and inflammation. Therefore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been proposed as a potential therapeutic agent for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain.
In addition to its analgesic properties, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been investigated for its potential anticancer properties. TRPV1 channels are overexpressed in various cancer cells, and their activation has been shown to promote cancer cell proliferation and survival. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1 channels.
Furthermore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been studied for its neuroprotective properties. TRPV1 channels are involved in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders, such as epilepsy and Alzheimer's disease. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to protect against neuronal damage and improve cognitive function in animal models of these disorders.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUSZLQPSXDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)





![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)